molecular formula (C6H10O5)7<br>C42H70O35 B164692 beta-CYCLODEXTRIN CAS No. 37331-89-8

beta-CYCLODEXTRIN

Cat. No.: B164692
CAS No.: 37331-89-8
M. Wt: 1135 g/mol
InChI Key: WHGYBXFWUBPSRW-FOUAGVGXSA-N
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Description

Beta-CYCLODEXTRIN is a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4 glycosidic bonds. It is derived from starch through enzymatic conversion and is known for its ability to form inclusion complexes with various molecules due to its unique structure. The molecule has a hydrophobic cavity and a hydrophilic exterior, making it suitable for encapsulating hydrophobic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-CYCLODEXTRIN is synthesized from starch using the enzyme cyclodextrin glycosyltransferase. The process involves the conversion of starch into a mixture of alpha-, beta-, and gamma-cyclodextrins, which are then separated and purified. The reaction conditions typically include a pH range of 5-6 and a temperature of 50-60°C .

Industrial Production Methods: Industrial production of this compound involves the use of large-scale bioreactors where starch is enzymatically converted. The resulting mixture is subjected to chromatographic techniques to isolate this compound. The compound is then crystallized and dried to obtain a pure product .

Chemical Reactions Analysis

Types of Reactions: Beta-CYCLODEXTRIN undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Beta-CYCLODEXTRIN exerts its effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of this compound encapsulates hydrophobic compounds, while the hydrophilic exterior ensures solubility in aqueous environments. This mechanism enhances the stability, solubility, and bioavailability of the encapsulated compounds .

Comparison with Similar Compounds

Comparison:

This compound stands out due to its balance of cavity size, cost-effectiveness, and versatility in forming inclusion complexes, making it a preferred choice in various applications.

Q & A

Q. Basic: What standard methodologies are recommended for characterizing beta-cyclodextrin inclusion complexes?

Answer:
The inclusion efficiency of this compound (β-CD) with guest molecules is typically characterized using:

  • Phase-solubility studies to determine stability constants (e.g., Higuchi-Connors method) .
  • Spectroscopic techniques like NMR (e.g., ROESY for spatial proximity analysis) and FT-IR to confirm host-guest interactions .
  • Thermal analysis (DSC/TGA) to detect complex formation via shifts in melting points or decomposition profiles .
    Experimental protocols should include controls (e.g., free guest molecules) and replicate measurements to ensure reproducibility .

Q. Advanced: How can researchers resolve contradictions in solubility enhancement data for this compound complexes under varying stoichiometric conditions?

Answer:
Contradictions often arise from differences in guest molecule hydrophobicity, pH-dependent complexation, or aggregation behavior. Methodological approaches include:

  • Multi-variable phase-solubility diagrams to map stoichiometry-dependent solubility trends .
  • Molecular dynamics simulations to model guest orientation and binding energetics under varying conditions .
  • Statistical validation (e.g., ANOVA) to identify significant variables (e.g., temperature, molar ratios) .
    Researchers should report raw data alongside normalized metrics (e.g., binding efficiency indices) to enable cross-study comparisons .

Q. Basic: What experimental controls are critical when assessing this compound stability in enzymatic or biological environments?

Answer:
Essential controls include:

  • Blank matrices (e.g., enzyme-free buffers) to isolate β-CD degradation pathways .
  • Positive/negative controls (e.g., stable cyclodextrin derivatives like HP-β-CD) to benchmark stability .
  • Time-course experiments to monitor degradation kinetics (e.g., HPLC tracking of β-CD concentration) .
    Protocols should specify enzyme sources (e.g., human vs. microbial amylases) and activity validation methods .

Q. Advanced: What computational strategies optimize this compound derivatives for enhanced drug delivery efficacy?

Answer:
Advanced approaches include:

  • Density Functional Theory (DFT) to calculate charge distribution and predict substituent effects on cavity dimensions .
  • Molecular docking and free-energy perturbation to screen derivatives for target macromolecule binding .
  • Machine learning models trained on physicochemical datasets (e.g., LogP, polar surface area) to prioritize synthetically feasible derivatives .
    These methods require validation via in vitro binding assays (e.g., isothermal titration calorimetry) .

Q. Basic: How should researchers design in vitro release studies for this compound-based formulations?

Answer:
Key considerations:

  • Sink conditions maintenance using surfactants (e.g., Tween 80) or frequent media replacement .
  • pH gradients to simulate gastrointestinal transitions (e.g., pH 1.2 for gastric fluid, pH 6.8 for intestinal) .
  • Apparatus selection (e.g., dialysis membrane vs. USP dissolution apparatus) based on formulation type .
    Data should include cumulative release profiles and kinetic modeling (e.g., Higuchi, Korsmeyer-Peppas) .

Q. Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis?

Answer:
To ensure reproducibility:

  • Process Analytical Technology (PAT) tools (e.g., in-line NIR spectroscopy) for real-time monitoring of reaction parameters .
  • Design of Experiments (DoE) to identify critical synthesis factors (e.g., temperature, catalyst concentration) .
  • Rigorous post-synthesis characterization (e.g., HPLC purity ≥98%, XRD crystallinity analysis) .
    Documentation must include detailed reaction logs and raw spectral data in supplementary materials .

Q. Basic: How are this compound inclusion complexes validated for pharmaceutical applications?

Answer:
Validation requires:

  • In vitro-in vivo correlation (IVIVC) studies using animal models to predict bioavailability .
  • Accelerated stability testing (e.g., 40°C/75% RH for 6 months) per ICH guidelines .
  • Toxicological screening (e.g., hemolysis assays for intravenous formulations) .
    Dosage form-specific tests (e.g., tablet disintegration time) should align with pharmacopeial standards .

Q. Advanced: How can multi-omics approaches elucidate this compound’s biological interactions?

Answer:
Integrative methods include:

  • Transcriptomics (RNA-seq) to identify β-CD-induced gene expression changes in cell lines .
  • Metabolomics (LC-MS) to map cholesterol depletion effects in lipid membranes .
  • Proteomics (SILAC labeling) to quantify protein aggregation modulation in neurodegenerative models .
    Data integration platforms (e.g., pathway enrichment analysis) are critical for mechanistic insights .

Q. Basic: What analytical parameters are essential for HPLC quantification of this compound?

Answer:
Critical validation parameters per ICH Q2(R1):

  • Linearity (R² ≥0.998 over 50–150% of target concentration) .
  • Accuracy (recovery 98–102%) via spiked placebo samples .
  • Precision (RSD ≤2% for intraday/interday replicates) .
    Column selection (e.g., hydrophilic interaction chromatography for polar derivatives) must be justified .

Q. Advanced: How do researchers address ethical challenges in this compound clinical trials for rare diseases?

Answer:
Ethical frameworks involve:

  • FINER criteria (Feasible, Novel, Ethical, Relevant) for trial design .
  • Adaptive trial designs to minimize patient burden while maximizing data utility .
  • Stakeholder engagement with patient advocacy groups to align endpoints with quality-of-life metrics .
    Protocols must undergo rigorous IRB review, with informed consent addressing off-target effects (e.g., ototoxicity) .

Properties

IUPAC Name

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H70O35/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51/h8-63H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGYBXFWUBPSRW-FOUAGVGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

(C6H10O5)7, C42H70O35
Record name BETA-CYCLODEXTRIN
Source EU Food Improvement Agents
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Related CAS

79647-56-6
Record name Poly(β-cyclodextrin)
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URL https://commonchemistry.cas.org/detail?cas_rn=79647-56-6
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DSSTOX Substance ID

DTXSID1020358
Record name beta-Cyclodextrin
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Molecular Weight

1135.0 g/mol
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Physical Description

Dry Powder, Virtually odourless white or almost white crystalline solid, White virtually odorless solid; [JECFA] White powder; [Sigma-Aldrich MSDS]
Record name .beta.-Cyclodextrin
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Record name BETA-CYCLODEXTRIN
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
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Record name beta-Cyclodextrin
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Solubility

Sparingly soluble in water; freely soluble in hot water; slightly soluble in ethanol
Record name BETA-CYCLODEXTRIN
Source EU Food Improvement Agents
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CAS No.

7585-39-9
Record name β-Cyclodextrin
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Record name Betadex [USAN:INN:BAN:NF]
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Record name .beta.-Cyclodextrin
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Record name BETADEX
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